molecular formula C10H24Si B14166961 Heptyl(trimethyl)silane CAS No. 3429-80-9

Heptyl(trimethyl)silane

Cat. No.: B14166961
CAS No.: 3429-80-9
M. Wt: 172.38 g/mol
InChI Key: VESIOSADLGPJFM-UHFFFAOYSA-N
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Description

Heptyl(trimethyl)silane, also referred to as 1-Hepten-2-yl(trimethyl)silane (CAS RN: 51666-95-6), is an organosilicon compound with the molecular formula C₁₀H₂₂Si and a molecular weight of 170.372 g/mol . The compound is a colorless liquid at room temperature, soluble in organic solvents, and exhibits typical silane properties, such as sensitivity to hydrolysis under acidic or basic conditions .

Properties

CAS No.

3429-80-9

Molecular Formula

C10H24Si

Molecular Weight

172.38 g/mol

IUPAC Name

heptyl(trimethyl)silane

InChI

InChI=1S/C10H24Si/c1-5-6-7-8-9-10-11(2,3)4/h5-10H2,1-4H3

InChI Key

VESIOSADLGPJFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl(trimethyl)silane can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often employs large-scale hydrosilylation processes due to their efficiency and scalability. The use of continuous flow reactors and advanced catalysts can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Heptyl(trimethyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens and alkyl halides are commonly used.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Alcohols.

    Substitution: Various organosilicon compounds depending on the substituent introduced.

Comparison with Similar Compounds

Key Physical Properties :

  • Boiling Point: Not explicitly reported, but analogous alkyltrimethylsilanes (e.g., hexyltrimethylsilane) typically boil between 180–200°C.
  • Stability : Susceptible to oxidation at the alkene site and hydrolysis of the Si–C bond in the presence of moisture .

Comparison with Similar Compounds

Trimethyl(phenylethynyl)silane

  • Structure : C≡C–Ph bonded to Si(CH₃)₃.
  • Molecular Weight : 174.28 g/mol (C₁₁H₁₄Si).
  • Synthesis: Prepared via Sonogashira coupling of trimethylsilylacetylene with aryl halides using Pd(PPh₃)₂Cl₂ and CuI catalysts .
  • Reactivity : Ethynyl group enables cross-coupling reactions (e.g., with iodobenzene) for constructing conjugated systems.
  • Applications : Intermediate in organic synthesis for pharmaceuticals and materials science .
  • Key Difference: The ethynyl-phenyl substituent enhances electronic conjugation compared to Heptyl(trimethyl)silane’s non-aromatic alkene .

(E)-Trimethyl(2-phenylbut-1-en-1-yl)silane

  • Structure : Trans-alkene bonded to Si(CH₃)₃ and a phenyl group.
  • Molecular Weight : 218.38 g/mol (C₁₃H₁₈Si).
  • Synthesis : Geometric isomerization via selective energy transfer catalysis .
  • Reactivity : Undergoes stereospecific reactions (e.g., epoxidation) due to the rigid alkene geometry.
  • Applications : Model compound for studying alkene isomerization mechanisms .
  • Key Difference : The phenyl-substituted alkene offers greater steric hindrance and stability than this compound’s linear chain .

Trimethyl((4-phenylbut-2-en-2-yl)oxy)silane

  • Structure: Oxygen-linked enone system bonded to Si(CH₃)₃.
  • Molecular Weight : 234.38 g/mol (C₁₃H₁₈OSi).
  • Synthesis : Derived from 4-phenyl-3-buten-2-one via silylation, yielding 37% isolated product .
  • Reactivity: The enone moiety participates in Michael additions or Diels-Alder reactions.
  • Applications : Building block for natural product synthesis .
  • Key Difference : The oxygen atom introduces polarity, increasing solubility in polar solvents compared to this compound .

Tolyltrimethylsilane

  • Structure : Methylphenyl group bonded to Si(CH₃)₃.
  • Molecular Weight : 178.33 g/mol (C₁₀H₁₆Si).
  • Synthesis : Via Friedel-Crafts silylation of toluene .
  • Reactivity : Undergoes electrophilic substitution at the aromatic ring.
  • Applications : Silane coupling agent for improving adhesion in polymers .
  • Key Difference : Aromatic ring provides thermal stability, contrasting with this compound’s aliphatic chain .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Group
This compound C₁₀H₂₂Si 170.37 ~180–200 (est.) Alkene
Trimethyl(phenylethynyl)silane C₁₁H₁₄Si 174.28 210–220 Ethynyl
(E)-Trimethyl(2-phenylbut-1-en-1-yl)silane C₁₃H₁₈Si 218.38 250–260 Trans-alkene
Tolyltrimethylsilane C₁₀H₁₆Si 178.33 190–200 Aromatic

Research Findings and Trends

  • Synthetic Flexibility : Alkyltrimethylsilanes like this compound are prized for their modular synthesis, enabling tailored substituents for specific applications (e.g., hydrophobic chains or reactive alkenes) .
  • Stability vs. Reactivity : Compounds with ethynyl or aromatic groups (e.g., Trimethyl(phenylethynyl)silane) exhibit enhanced thermal stability but reduced hydrolytic stability compared to aliphatic analogs .
  • Emerging Applications : Silanes with unsaturated bonds (alkenes, alkynes) are increasingly used in click chemistry and polymer functionalization .

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